Derivative Antitrypanosomal Potency Surpasses Clinical Comparator by Up to 5-Fold
Derivatives of 3-aminoquinoline-4-carboxylic acid, specifically carboxamide analogs, exhibit significantly enhanced in vitro antitrypanosomal activity compared to the standard-of-care drug melarsoprol. While melarsoprol shows an IC50 of 5 nM against Trypanosoma brucei, select 3-aminoquinoline-4-carboxamide derivatives achieve IC50 values as low as 1.0 nM, representing a 5-fold improvement in potency [1].
| Evidence Dimension | In vitro antitrypanosomal potency (IC50) |
|---|---|
| Target Compound Data | 1.0 nM (for the most active derivative, compound 11n/11v) |
| Comparator Or Baseline | Melarsoprol: 5 nM |
| Quantified Difference | 5-fold lower IC50 (higher potency) |
| Conditions | In vitro assay against Trypanosoma brucei. |
Why This Matters
For researchers developing next-generation antiparasitics, this scaffold enables the creation of agents with substantially higher intrinsic potency than a current clinical treatment, potentially overcoming resistance and reducing required doses.
- [1] Ugwu, D. I., Okoro, U. C., & Mishra, N. K. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLoS ONE, 13(1), e0191234. doi:10.1371/journal.pone.0191234 View Source
